![molecular formula C17H16N4OS B2833879 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034268-10-3](/img/structure/B2833879.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the bipyridine and thiophene moieties. This could potentially be achieved through a condensation reaction between an amine-substituted bipyridine and a isocyanate-substituted thiophene .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has focused on the synthesis of related urea derivatives and their potential anticancer activity. For example, Nammalwar et al. (2010) outlined the de novo synthesis of a primary metabolite with strong anticancer activity in several assays and cell lines, suggesting a potential clinical application for kidney cancer treatment without significant toxicity in animal studies (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).
Complexation and Unfolding of Heterocyclic Ureas
Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas, which undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These findings have implications for self-assembly and molecular mimicry, which could be relevant to materials science and bioengineering (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antiangiogenesis and Molecular Docking Studies
Machado et al. (2015) reported the synthesis, antiangiogenesis evaluation, and molecular docking studies of novel urea derivatives as VEGFR-2 tyrosine kinase inhibitors. This research highlights the role of these compounds in inhibiting endothelial cell proliferation, migration, and tube formation, pointing to their potential use in cancer treatment (Machado, Peixoto, Costa, Froufe, Calhelha, Abreu, Ferreira, Soares, & Queiroz, 2015).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
Wan et al. (2019) discussed the in vitro and in vivo metabolism of a potent inhibitor of soluble epoxide hydrolase, revealing insights into the contributions of metabolites to the safety and effectiveness of such inhibitors. This research is significant for understanding the pharmacokinetics and potential therapeutic applications of urea-based inhibitors (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of flexible urea derivatives as novel acetylcholinesterase inhibitors. The research aimed to optimize the spacer length and conformational flexibility to enhance inhibitory activities, which could have implications for treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-12-15-4-2-8-23-15)20-10-13-5-7-19-16(9-13)14-3-1-6-18-11-14/h1-9,11H,10,12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUNKFIYPRWYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.